An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trichloro-2-methyl-2-propanol
An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trichloro-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and known mechanisms of action of 1,1,1-trichloro-2-methyl-2-propanol, commonly known as chlorobutanol. This compound, existing in both anhydrous and hemihydrate forms, is utilized as a preservative in pharmaceutical formulations, particularly in injectable and ophthalmic preparations, owing to its bacteriostatic and fungistatic properties.[1][2] It also exhibits sedative, hypnotic, and weak local anesthetic effects.[3]
Chemical and Physical Properties
1,1,1-Trichloro-2-methyl-2-propanol is a white, crystalline solid with a characteristic camphor-like odor.[2][4] It is a volatile compound that can sublime readily.[5] The quantitative physical and chemical properties are summarized in the tables below. It is important to distinguish between the anhydrous form (CAS 57-15-8) and the hemihydrate form (CAS 6001-64-5), as their physical properties, such as melting point, differ.
Table 1: Physical and Chemical Properties
| Property | Value (Anhydrous) | Value (Hemihydrate) | Citations |
| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol | 1,1,1-Trichloro-2-methylpropan-2-ol hemihydrate | [4] |
| Synonyms | Chlorobutanol, Chloretone, Acetone chloroform | Chlorobutanol hemihydrate | [5][6] |
| Molecular Formula | C₄H₇Cl₃O | C₄H₇Cl₃O · 0.5H₂O | [6][7] |
| Molecular Weight | 177.46 g/mol | 186.47 g/mol | [6][7] |
| Appearance | White, volatile solid | White, crystalline powder | [2][4] |
| Odor | Camphor-like | Camphor-like | [2][4] |
| Melting Point | 95–99 °C | 75–79 °C | [4][6] |
| Boiling Point | 167 °C (with some decomposition) | 173–175 °C | [4][5] |
| Flash Point | 100 °C (closed cup) | 100 °C (closed cup) | [8] |
| logP (Octanol/Water) | 2.03 | Not Available | [9] |
Table 2: Solubility Data
| Solvent | Solubility | Citations |
| Water (cold) | Slightly soluble (1 g in 125 mL) | [2] |
| Water (hot) | More soluble | [2] |
| Ethanol | Freely soluble (1 g in 1 mL) | [2] |
| Glycerol | Soluble (1 g in 10 mL) | [10] |
| Acetone | Soluble | [4] |
| Chloroform | Soluble | [10] |
| Ether | Soluble | [10] |
| Volatile Oils | Soluble | [10] |
| DMSO | 35 mg/mL | [11] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,1,1-trichloro-2-methyl-2-propanol is relatively simple due to the molecule's symmetry.
-
Expected Signals:
-
A sharp singlet corresponding to the six equivalent protons of the two methyl (-CH₃) groups.
-
A broad singlet corresponding to the hydroxyl (-OH) proton. The chemical shift of this proton is variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
A representative spectrum for the hemihydrate form is available from various databases.[12]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to its functional groups.
-
Expected Characteristic Absorptions:
-
O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group in an alcohol.
-
C-H Stretch: Sharp, medium-to-strong bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the methyl groups.
-
C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹ corresponding to the stretching of the tertiary alcohol C-O bond.
-
C-Cl Stretch: Strong bands typically found in the fingerprint region, often between 600-800 cm⁻¹, resulting from the trichloromethyl group.
-
Reference spectra are available for viewing in chemical databases.
Experimental Protocols
Synthesis of 1,1,1-Trichloro-2-methyl-2-propanol
This compound is synthesized via a base-catalyzed nucleophilic addition of chloroform to acetone.[2]
Principle: The reaction is driven by a strong base, such as potassium hydroxide, which deprotonates chloroform to form the trichloromethanide anion (:CCl₃⁻). This nucleophile then attacks the electrophilic carbonyl carbon of acetone. Subsequent protonation of the resulting alkoxide yields the final product.
Materials:
-
Acetone (reagent grade)
-
Chloroform (reagent grade)
-
Potassium hydroxide (KOH)
-
Ethanol (for preparing alcoholic KOH)
-
Round bottom flask or conical flask
-
Cooling bath (ice-water)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator or water bath for solvent removal
Procedure:
-
In a dry flask, combine 5 mL of acetone and 2 mL of chloroform.
-
Cool the mixture in an ice-water bath to control the exothermic reaction.
-
Prepare an alcoholic KOH solution by dissolving 0.35 g of KOH in a minimal amount of ethanol (approximately 5 mL).
-
Slowly add the alcoholic KOH solution to the cooled acetone-chloroform mixture while stirring. A white precipitate of potassium chloride (KCl) will form.
-
Allow the reaction to proceed for approximately 30 minutes with continued cooling and stirring.
-
Remove the KCl precipitate by vacuum filtration, washing the solid twice with small portions of cold acetone.
-
Combine the filtrate and washings. Remove the solvent (acetone and any remaining ethanol/chloroform) using a rotary evaporator or by gentle heating on a water bath.
-
The crude product is obtained as a solid. It can be purified by recrystallization from a minimal amount of a hot ethanol/water mixture.[2]
Determination of Melting Point
The melting point is a key indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Spatula
-
Mortar and pestle (if crystals are large)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack the capillary tube by pressing the open end into the powder. A sample height of 2-3 mm is sufficient.
-
Tap the sealed end of the tube on a hard surface to compact the powder at the bottom.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown or to establish an approximate range, heat the sample rapidly (~10-20 °C/min).
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Perform a precise determination using a fresh sample, heating slowly at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.
Determination of Solubility
A systematic approach is used to determine the solubility profile of the compound.
Materials:
-
Test tubes and rack
-
Spatula
-
Graduated cylinders or pipettes
-
Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), ethanol, diethyl ether.
-
pH paper
Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves. Test the pH of the aqueous solution with litmus or pH paper.
-
Acid/Base Solubility (if water-insoluble):
-
5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution. Shake and observe for dissolution, which would indicate an acidic functional group.
-
5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution. Shake and observe for dissolution, which would indicate a basic functional group (e.g., an amine).
-
-
Organic Solvent Solubility: Repeat step 1 using organic solvents such as ethanol and diethyl ether to determine solubility in polar and non-polar organic media. Record observations as freely soluble, soluble, slightly soluble, or insoluble.
References
- 1. Chlorobutanol(57-15-8) 1H NMR [m.chemicalbook.com]
- 2. 4-Chloro-1-butanol [webbook.nist.gov]
- 3. docbrown.info [docbrown.info]
- 4. Chlorobutanol - Wikipedia [en.wikipedia.org]
- 5. Chlorobutanol | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Chloro-1-butanol, 85%, balance THF and HCl 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. 1,1,1-TRICHLORO-2-METHYL-2-PROPANOL HEMIHYDRATE(6001-64-5) 1H NMR [m.chemicalbook.com]
- 9. 1,1,1-TRICHLORO-2-METHYL-2-PROPANOL HEMIHYDRATE(6001-64-5) IR Spectrum [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 3-Chloro-1-butanol | C4H9ClO | CID 12916881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
